3-(3,4,5-Trimethoxyphenyl)propanoic acid

Descripción general

Descripción

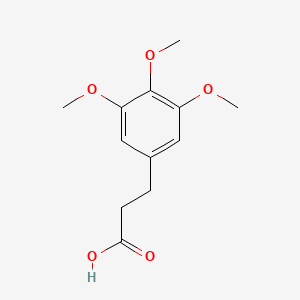

El ácido 3-(3,4,5-trimetoxifenil)propanoico, también conocido como ácido 3,4,5-trimetoxihidrocinámico, es un compuesto orgánico con la fórmula molecular C12H16O5. Pertenece a la clase de ácidos fenilpropanoicos, que se caracterizan por un anillo de benceno conjugado a un grupo de ácido propanoico. Este compuesto se encuentra en ciertas hierbas y especias, como Piper longum (pimienta larga) y Piper retrofractum (pimienta larga javanesa) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-(3,4,5-trimetoxifenil)propanoico generalmente implica la reacción del 3,4,5-trimetoxibenzaldehído con ácido malónico en presencia de una base, seguida de descarboxilación. Las condiciones de reacción a menudo incluyen calentamiento a reflujo y el uso de un solvente como etanol o metanol .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. El proceso implica los mismos pasos clave: condensación de 3,4,5-trimetoxibenzaldehído con ácido malónico, seguida de descarboxilación. La reacción se lleva a cabo en reactores grandes con temperatura y presión controladas para asegurar un alto rendimiento y pureza .

Tipos de reacciones:

Oxidación: El ácido 3-(3,4,5-trimetoxifenil)propanoico puede sufrir reacciones de oxidación para formar los ácidos carboxílicos o aldehídos correspondientes.

Reducción: Se puede reducir para formar alcoholes o alcanos.

Sustitución: Los grupos metoxi en el anillo de benceno pueden participar en reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Reactivos como bromo (Br2) o ácido nítrico (HNO3) se pueden utilizar para reacciones de sustitución.

Productos principales:

Oxidación: Formación de ácido 3,4,5-trimetoxibenzoico.

Reducción: Formación de 3-(3,4,5-trimetoxifenil)propanol.

Sustitución: Formación de derivados bromados o nitrados del compuesto original.

Aplicaciones Científicas De Investigación

Antileishmanial Activity

One of the most significant applications of 3-(3,4,5-trimethoxyphenyl)propanoic acid is its antileishmanial activity . A study published in the Revista Brasileira de Farmacognosia evaluated the compound's efficacy against Leishmania amazonensis, a parasite responsible for leishmaniasis. The study found that TMPP exhibited a notable inhibitory effect on the growth of promastigotes with an IC50 value of 145 µg/mL . The compound was tested at various concentrations over different time intervals (24 to 96 hours), demonstrating its potential as a candidate for developing new antileishmanial drugs .

Antioxidant Properties

TMPP has also been investigated for its antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases. Research indicates that compounds similar to TMPP possess significant antioxidant activity, suggesting potential applications in pharmaceuticals aimed at oxidative stress-related conditions .

Anti-inflammatory Effects

Research has indicated that TMPP may exhibit anti-inflammatory effects , making it a candidate for therapeutic applications in inflammatory diseases. While detailed studies are still required to elucidate its mechanisms of action fully, preliminary findings suggest that TMPP could inhibit pro-inflammatory cytokines, contributing to reduced inflammation .

Other Potential Applications

Data Summary Table

Mecanismo De Acción

El mecanismo de acción del ácido 3-(3,4,5-trimetoxifenil)propanoico implica su interacción con varios objetivos moleculares y vías. Se sabe que modula las actividades enzimáticas e influye en las vías de señalización celular. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación, ejerciendo así efectos antiinflamatorios. Los objetivos moleculares y vías exactos aún se están investigando .

Compuestos similares:

- Ácido 3,4,5-trimetoxibenzoico

- 3,4,5-Trimetoxibenzaldehído

- Ácido 3,4,5-trimetoxifenilacético

Comparación: El ácido 3-(3,4,5-trimetoxifenil)propanoico es único debido a su grupo de ácido propanoico, que confiere diferente reactividad química y actividad biológica en comparación con sus análogos. Por ejemplo, mientras que el ácido 3,4,5-trimetoxibenzoico se utiliza principalmente en la síntesis de otros compuestos, el ácido 3-(3,4,5-trimetoxifenil)propanoico tiene aplicaciones más amplias en la investigación biológica y medicinal .

Comparación Con Compuestos Similares

- 3,4,5-Trimethoxybenzoic acid

- 3,4,5-Trimethoxybenzaldehyde

- 3,4,5-Trimethoxyphenylacetic acid

Comparison: 3-(3,4,5-Trimethoxyphenyl)propanoic acid is unique due to its propanoic acid group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, while 3,4,5-trimethoxybenzoic acid is primarily used in the synthesis of other compounds, this compound has broader applications in biological and medicinal research .

Actividad Biológica

3-(3,4,5-Trimethoxyphenyl)propanoic acid (TMPP) is a bioactive compound derived from the fruits of Piper tuberculatum, a plant native to the Amazon rainforest. This article focuses on its biological activities, particularly its antileishmanial properties, and provides a comprehensive overview of relevant research findings.

Chemical Structure and Properties

TMPP features a phenolic structure with three methoxy groups on the aromatic ring, which is significant for its biological activity. The molecular formula is , and its structure can be represented as follows:

In Vitro Studies

The primary focus of research on TMPP has been its effectiveness against Leishmania amazonensis, a protozoan parasite responsible for leishmaniasis. An in vitro study evaluated TMPP's leishmanicidal activity using promastigotes of L. amazonensis. The study found that TMPP inhibited parasite growth significantly, with an IC50 value of 145 µg/mL after 96 hours of exposure. The inhibitory concentrations (IC90) were determined to be 703 µg/mL .

Table 1: Inhibitory Concentrations of TMPP Against L. amazonensis

| Time (h) | IC50 (µg/mL) | IC90 (µg/mL) |

|---|---|---|

| 24 | 1600 | - |

| 48 | 800 | - |

| 72 | - | - |

| 96 | 145 | 703 |

The study indicated that TMPP interfered with the replication of promastigotes, leading to observable cell death at higher concentrations . Comparatively, standard treatments like Pentamidine® achieved complete inhibition at higher concentrations (1600 µg/mL), while Glucantime® showed only about 22.5% inhibition at the same dosage.

Although the precise mechanism by which TMPP exerts its leishmanicidal effects remains to be fully elucidated, it is hypothesized that the compound may disrupt cellular processes critical for parasite survival and replication. Further pharmacological and toxicological studies are necessary to clarify these mechanisms and explore potential pathways for drug development.

Other Biological Activities

While the antileishmanial properties of TMPP have been extensively documented, other biological activities have also been explored:

Case Studies and Research Findings

Recent studies have begun to explore the broader implications of TMPP in medicinal chemistry:

- Antiproliferative Activity : A study on dihydro-1H-indene derivatives highlighted that modifications in phenolic compounds can enhance antiproliferative activities against cancer cell lines, suggesting that TMPP's structural characteristics could be leveraged for further drug design .

- Phenolic Metabolism : Research into the metabolism of phenolic compounds has revealed that structural variations significantly influence their biological activity and interactions with gut microbiota, which could impact their therapeutic efficacy .

Propiedades

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYXGVJUZBKJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179842 | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25173-72-2 | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25173-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyhydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of elemicin and isoelemicin in rats, and how does 3-(3,4,5-Trimethoxyphenyl)propionic acid fit into these pathways?

A1: Both elemicin and isoelemicin, naturally occurring compounds found in certain plants, are primarily metabolized through two pathways in rats: the cinnamoyl pathway and the epoxide-diol pathway []. 3-(3,4,5-Trimethoxyphenyl)propionic acid is a key metabolite produced via the cinnamoyl pathway for both compounds. In this pathway, the allyl or propenyl side chain undergoes oxidation, ultimately leading to the formation of 3-(3,4,5-Trimethoxyphenyl)propionic acid, which is then often found conjugated to glycine in the urine [].

Q2: Has 3-(3,4,5-Trimethoxyphenyl)propionic acid demonstrated any biological activity, and if so, what analytical techniques were used to study it?

A2: Yes, 3-(3,4,5-Trimethoxyphenyl)propionic acid has shown promising antileishmanial activity in vitro [, ]. Specifically, it demonstrated dose-dependent leishmanicidal effects against the promastigote form of Leishmania amazonensis []. This activity was studied using cell culture assays, where the viability of the parasites was monitored in the presence of varying concentrations of 3-(3,4,5-Trimethoxyphenyl)propionic acid. Additionally, researchers have developed highly sensitive monoclonal antibody-based gold immunochromatographic assays (GICA) for the detection and quantification of 3-(3,4,5-Trimethoxyphenyl)propionic acid in complex matrices like milk and honey [].

Q3: How is the structure of 3-(3,4,5-Trimethoxyphenyl)propionic acid related to its use in developing analytical tools?

A3: The structure of 3-(3,4,5-Trimethoxyphenyl)propionic acid has been exploited to develop highly sensitive monoclonal antibodies []. By synthesizing different haptens, which are small molecules that mimic a part of the target molecule's structure, researchers identified 3,4,5-Trimethoxyphenylacetic acid as the ideal hapten for eliciting antibodies with high specificity and sensitivity towards 3-(3,4,5-Trimethoxyphenyl)propionic acid []. These antibodies formed the basis for a gold immunochromatographic assay, highlighting how understanding and manipulating the compound's structure can lead to valuable analytical tools.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.